molecular formula C18H14N4O2S B11075282 N-[(2-methylquinolin-4-yl)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide

N-[(2-methylquinolin-4-yl)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11075282
M. Wt: 350.4 g/mol
InChI Key: SNONBSKKORJHGF-UHFFFAOYSA-N
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Description

N-[(2-METHYL-4-QUINOLINYL)METHYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a quinoline ring, a thiophene ring, and an oxadiazole ring

Preparation Methods

The synthesis of N-[(2-METHYL-4-QUINOLINYL)METHYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, including the formation of the quinoline, thiophene, and oxadiazole rings. One common synthetic route involves the reaction of 2-methyl-4-quinolinecarboxaldehyde with 2-thiophenecarboxylic acid hydrazide to form the corresponding hydrazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the oxadiazole ring. The final step involves the coupling of the oxadiazole intermediate with a suitable amine to form the desired carboxamide.

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

N-[(2-METHYL-4-QUINOLINYL)METHYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxadiazole ring to form amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and thiophene rings, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted derivatives of the original compound, which can have different chemical and biological properties.

Scientific Research Applications

N-[(2-METHYL-4-QUINOLINYL)METHYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential pharmaceutical applications.

    Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers are exploring its interactions with various biological targets to understand its mechanism of action.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development.

    Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-[(2-METHYL-4-QUINOLINYL)METHYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline and thiophene rings can interact with hydrophobic pockets in proteins, while the oxadiazole ring can form hydrogen bonds with amino acid residues. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

N-[(2-METHYL-4-QUINOLINYL)METHYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:

    Quinoline derivatives: Compounds like chloroquine and quinine, which are used as antimalarial drugs, share the quinoline ring structure but differ in their additional functional groups and biological activities.

    Thiophene derivatives: Compounds like thiophene-2-carboxamide and thiophene-3-carboxamide, which are used in the development of organic electronic materials, share the thiophene ring structure but have different applications.

    Oxadiazole derivatives: Compounds like 1,2,4-oxadiazole-5-carboxylic acid and its esters, which are used as intermediates in organic synthesis, share the oxadiazole ring structure but differ in their reactivity and applications.

The uniqueness of N-[(2-METHYL-4-QUINOLINYL)METHYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE lies in its combination of these three heterocyclic rings, which imparts distinct chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C18H14N4O2S

Molecular Weight

350.4 g/mol

IUPAC Name

N-[(2-methylquinolin-4-yl)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C18H14N4O2S/c1-11-9-12(13-5-2-3-6-14(13)20-11)10-19-17(23)18-21-16(22-24-18)15-7-4-8-25-15/h2-9H,10H2,1H3,(H,19,23)

InChI Key

SNONBSKKORJHGF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CNC(=O)C3=NC(=NO3)C4=CC=CS4

Origin of Product

United States

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